2-Chloro-4-(chloroacetyl)phenyl chloroacetate
Description
2-Chloro-4-(chloroacetyl)phenyl chloroacetate is an organic compound that belongs to the class of chloroacetates. It is characterized by the presence of chloroacetyl and phenyl groups, which contribute to its unique chemical properties. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
[2-chloro-4-(2-chloroacetyl)phenyl] 2-chloroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3O3/c11-4-8(14)6-1-2-9(7(13)3-6)16-10(15)5-12/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVSXNYPXHYNBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCl)Cl)OC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(chloroacetyl)phenyl chloroacetate typically involves the reaction of 2-chloro-4-hydroxyacetophenone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain a high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(chloroacetyl)phenyl chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding quinones or other oxidized products.
Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of new derivatives with substituted nucleophiles.
Oxidation Reactions: Formation of quinones or other oxidized products.
Reduction Reactions: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
2-Chloro-4-(chloroacetyl)phenyl chloroacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(chloroacetyl)phenyl chloroacetate involves its reactive chloroacetyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function or altering their activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-hydroxyacetophenone: A precursor in the synthesis of 2-Chloro-4-(chloroacetyl)phenyl chloroacetate.
Chloroacetyl chloride: Used in the synthesis of various chloroacetyl derivatives.
2-Chloroacetophenone: A related compound with similar reactivity but different applications.
Uniqueness
This compound is unique due to its specific combination of chloroacetyl and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .
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